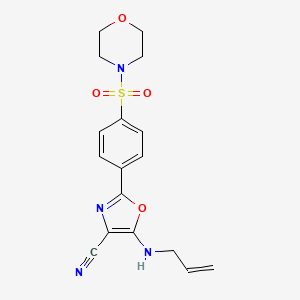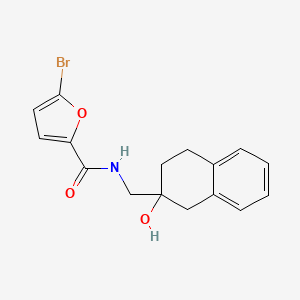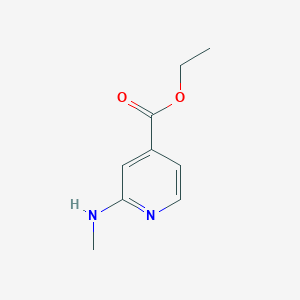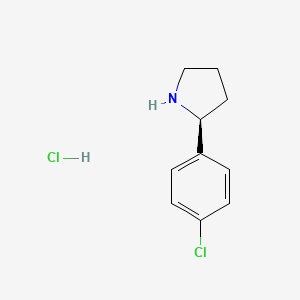![molecular formula C20H20N6O2 B2897038 N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-phenylbutanamide CAS No. 1775548-82-7](/img/structure/B2897038.png)
N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are an important class of heterocyclic compounds due to their broad range of chemical and biological properties . They have been widely studied by researchers and have become important synthons in the development of new drugs .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives has been studied by single crystal X-ray diffraction method . The structure reveals intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group .
Chemical Reactions Analysis
The reaction scope of the synthesis method includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .
Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives can vary depending on the specific structure and substituents. For example, one study reported a yield of 78%, with the compound appearing as a white powder and a melting point of 107–109°C .
Wissenschaftliche Forschungsanwendungen
1. Heterocyclic Chemistry Synthesis Research on heterocyclic compounds, including those containing 1,2,4-triazolo[4,3-a]pyridine, focuses on synthesizing new chemical structures. For instance, Dawood (2004) discussed synthesizing indolizines, triazolo[4,3-a]pyridines, and related compounds through reactions involving pyridinium salts, sulfonium bromide, and various other chemicals (Dawood, 2004). These synthesis methods are fundamental in expanding the library of heterocyclic compounds with potential applications in various fields.
2. Antimicrobial Applications Several studies have explored the antimicrobial properties of compounds related to 1,2,4-triazoles. Bayrak et al. (2009) synthesized new 1,2,4-triazoles and their derivatives, demonstrating good to moderate antimicrobial activity (Bayrak et al., 2009). Similarly, El‐Sayed et al. (2008) synthesized N- and S-substituted 1,3,4-oxadiazole derivatives, including 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives, and highlighted their potential application in the development of antimicrobial agents (El‐Sayed et al., 2008).
3. Antiviral Activity Compounds containing the 1,2,4-triazolo[4,3-b]pyridazine structure have been investigated for their antiviral properties. Shamroukh and Ali (2008) synthesized novel 1,2,4-triazolo[4,3-b]pyridazine derivatives, some of which showed promising activity against hepatitis A virus (Shamroukh & Ali, 2008).
4. Antibacterial and Antifungal Activities The exploration of 1,2,4-triazoles in developing antibacterial and antifungal agents is an ongoing area of research. Suresh et al. (2016) synthesized novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine derivatives, showing significant biological activity against various microorganisms (Suresh et al., 2016).
5. Inhibitory Activity in Cancer Immunotherapy and Antifibrotic Agents Jin et al. (2014) developed compounds with 1,2,4-triazolo[1,5-a]pyridin-6-yl moieties, showing inhibitory activity against TGF-β type I receptor kinase, suggesting potential applications in cancer immunotherapy and antifibrotic agents (Jin et al., 2014).
Wirkmechanismus
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which are part of the compound’s structure, have been reported to exhibit a broad spectrum of biological activities . They have been utilized in various fields such as material science, medicinal chemistry, and high energy molecules .
Mode of Action
Some reports suggest that oxadiazoles possibly target the nf-κb signaling pathway to induce their anticancer activity . The interaction with this pathway could lead to changes in cell proliferation and survival, impacting the progression of diseases like cancer.
Result of Action
It is known that 1,2,4-oxadiazole derivatives have shown various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . These activities suggest that the compound could have potential therapeutic applications.
Zukünftige Richtungen
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Furthermore, given their broad range of biological activities, oxadiazole derivatives continue to be a promising area of research for the development of new drugs .
Eigenschaften
IUPAC Name |
N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-3-15(14-8-5-4-6-9-14)19(27)21-12-17-23-24-18-16(10-7-11-26(17)18)20-22-13(2)25-28-20/h4-11,15H,3,12H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPKDAMEBSYKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NN=C3N2C=CC=C3C4=NC(=NO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2896957.png)

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylurea](/img/structure/B2896962.png)
![(Z)-3-butyl-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2896964.png)

![5-[(Methylamino)methyl]pyrrolidin-2-one](/img/structure/B2896966.png)
![N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2896968.png)
![4-[(3,3-Difluorocyclobutyl)methoxy]-2,6-dimethylpyrimidine](/img/structure/B2896970.png)



![3-(3-Chloro-4-methylphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2896974.png)

![N-([1,1'-biphenyl]-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2896978.png)